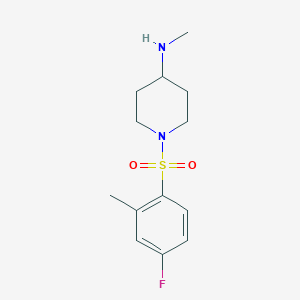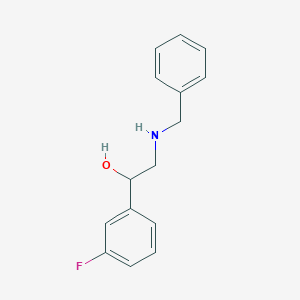![molecular formula C8H13N3O5S B7560093 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid, also known as MRS1477, is a small molecule antagonist of the P2Y6 receptor. This receptor is expressed in various cells such as microglia, immune cells, and epithelial cells. The P2Y6 receptor plays a significant role in inflammation, cell proliferation, and differentiation. Therefore, MRS1477 has attracted attention as a potential therapeutic agent for various diseases related to these processes.
作用機序
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid acts as an antagonist of the P2Y6 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as UDP. The P2Y6 receptor is involved in various cellular processes such as inflammation, cell proliferation, and differentiation. 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid binds to the P2Y6 receptor and prevents its activation by extracellular nucleotides, leading to a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce microglial activation and inflammation in the central nervous system, leading to a reduction in neuroinflammatory diseases. Additionally, 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.
実験室実験の利点と制限
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have potential therapeutic applications for various diseases. However, one limitation is that it may have off-target effects, which can complicate data interpretation. Additionally, further studies are needed to determine its safety and efficacy for clinical use.
将来の方向性
There are several future directions for the study of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid. One direction is to further investigate its potential therapeutic applications for neuroinflammatory diseases and cancer. Additionally, further studies are needed to determine its safety and efficacy for clinical use. Moreover, it would be interesting to investigate its potential effects on other cellular processes and signaling pathways.
合成法
The synthesis of 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid involves the reaction of 1H-pyrazole-4-carboxylic acid with N-methyl-N-(2-chloroethyl)-methanesulfonamide in the presence of triethylamine and dichloromethane. The obtained product is then reacted with sodium methoxide and methanol to yield 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid. This method has been reported to yield a high purity product with a good yield.
科学的研究の応用
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit microglial activation and reduce inflammation in the central nervous system, making it a potential treatment for neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, 5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid has been shown to inhibit cancer cell proliferation and migration, making it a potential anticancer agent.
特性
IUPAC Name |
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O5S/c1-11(3-4-16-2)17(14,15)7-6(8(12)13)5-9-10-7/h5H,3-4H2,1-2H3,(H,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHPUWWUTAUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1=C(C=NN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)


![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
